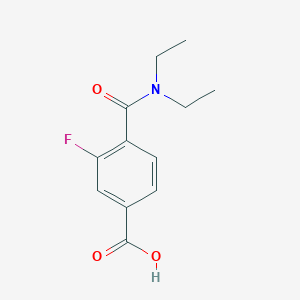
4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride
概要
説明
4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride is a chemical compound with the molecular formula C14H19ClFNO It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of a fluoro-substituted phenyl ring and an isopropoxy group attached to the piperidine ring
準備方法
The synthesis of 4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoro-substituted Phenyl Intermediate: The synthesis begins with the preparation of the fluoro-substituted phenyl intermediate. This can be achieved through electrophilic aromatic substitution reactions, where a fluorine atom is introduced onto the phenyl ring.
Attachment of the Isopropoxy Group: The next step involves the introduction of the isopropoxy group onto the phenyl ring. This can be accomplished through nucleophilic substitution reactions using isopropyl alcohol and appropriate catalysts.
Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring. This can be achieved through cyclization reactions, where the intermediate is treated with reagents that promote ring closure.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology: In biological research, the compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. It can also be used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique chemical properties may contribute to the development of drugs with improved efficacy and safety profiles.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.
作用機序
The mechanism of action of 4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
4-(2-Fluoro-4-isopropoxyphenyl)-piperidine hydrochloride can be compared with other similar compounds, such as:
4-(2-Fluoro-4-methoxyphenyl)-piperidine hydrochloride: This compound has a methoxy group instead of an isopropoxy group. The difference in functional groups can lead to variations in chemical reactivity and biological activity.
4-(2-Fluoro-4-ethoxyphenyl)-piperidine hydrochloride: This compound has an ethoxy group instead of an isopropoxy group. The presence of different alkoxy groups can influence the compound’s solubility, stability, and interactions with biological targets.
4-(2-Fluoro-4-propoxyphenyl)-piperidine hydrochloride: This compound has a propoxy group instead of an isopropoxy group. The longer alkyl chain can affect the compound’s lipophilicity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
4-(2-fluoro-4-propan-2-yloxyphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO.ClH/c1-10(2)17-12-3-4-13(14(15)9-12)11-5-7-16-8-6-11;/h3-4,9-11,16H,5-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLSPXGAYZCHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C2CCNCC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole](/img/structure/B1473573.png)


![[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473576.png)



![3-Chloro-4-{[3-(trifluoromethyl)phenyl]thio}aniline](/img/structure/B1473585.png)
![4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid](/img/structure/B1473586.png)
